molecular formula C14H11N5O3 B2453531 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 1903047-65-3

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2453531
CAS No.: 1903047-65-3
M. Wt: 297.274
InChI Key: KPJQCRRYHYEWSG-UHFFFAOYSA-N
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C14H11N5O3 and its molecular weight is 297.274. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide" involves condensation reactions between substituted 1,3,4-oxadiazoles and isonicotinamide derivatives. These reactions yield a variety of compounds characterized by techniques such as IR, ^1H NMR, and nitrogen analysis. These compounds are structured to exhibit potential antibacterial, antifungal, and anticancer properties through their novel structural frameworks (Dhore & Thorat, 2012; Redda & Gangapuram, 2007).

Biological Activities

  • Antibacterial and Antifungal Activities

    The synthesized compounds exhibit significant activity against a variety of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. These activities are measured using standard methodologies like the disc diffusion method, underscoring the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2010).

  • Anticancer Properties

    Several derivatives have been investigated for their anticancer activities, particularly against breast cancer cell lines. The incorporation of the tetrahydropyridine (THP) moiety into the 1,3,4-oxadiazole framework has been found to enhance biological activity, indicating the therapeutic potential of these compounds in cancer treatment (Redda & Gangapuram, 2007).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-11-7-10(3-6-16-11)13-18-12(22-19-13)8-17-14(21)9-1-4-15-5-2-9/h1-7H,8H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJQCRRYHYEWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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